molecular formula C9H5NO3 B3361835 5H-1,3-Dioxolo[4,5-f]indol-2-one CAS No. 93578-30-4

5H-1,3-Dioxolo[4,5-f]indol-2-one

Cat. No.: B3361835
CAS No.: 93578-30-4
M. Wt: 175.14 g/mol
InChI Key: ASUMZHXSSDDKTH-UHFFFAOYSA-N
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Description

5H-1,3-Dioxolo[4,5-f]indol-2-one is a high-purity chemical reagent with the molecular formula C9H5NO3 and a molecular weight of 175.15 g/mol . This compound features a planar fused-ring system, comprising an indole core and a 1,3-dioxole ring, a structural motif known for its significance in organic and medicinal chemistry . Indole derivatives are privileged structures found in numerous natural products and synthetic drugs, making this compound a valuable scaffold for the synthesis of more complex molecules . Researchers can utilize this compound as a key building block in heterocyclic chemistry, particularly in the development of novel compounds for pharmacological screening. The fused dioxolo-indole system is structurally related to other derivatives that have been investigated for their potential biological activities . This product is provided for research purposes only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this material with care, referring to the relevant safety data sheet. It is recommended to store the compound sealed in a dry environment at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

5H-[1,3]dioxolo[4,5-f]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3/c11-9-12-7-3-5-1-2-10-6(5)4-8(7)13-9/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUMZHXSSDDKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC3=C(C=C21)OC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536997
Record name 2H,5H-[1,3]Dioxolo[4,5-f]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93578-30-4
Record name 2H,5H-[1,3]Dioxolo[4,5-f]indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

5H-1,3-Dioxolo[4,5-f]indol-2-one can be synthesized through various methods. One common method involves the reaction of indole with formaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide and a solvent like dichloromethane . Another method involves the use of triphenylphosphine in diphenyl ether at elevated temperatures (around 260°C) for about an hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

5H-1,3-Dioxolo[4,5-f]indol-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole or dioxole rings .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents/Modifications LogP PSA (Ų) Key References
5H-1,3-Dioxolo[4,5-f]indol-2-one C₉H₅NO₃ 191.02 (calc) Dioxolane fused at C4-C5; ketone at C2 0.63* 64.63*
5-Fluoro-1,3-dihydro-2H-indol-2-one C₉H₈FNO 165.16 Fluoro at C5; methyl at C3 1.02† 46.33†
4,4',5,5'-Tetrachloro-biindole-dione C₁₆H₆Cl₄N₂O₂ 397.92 Chloro at C4/C5; dione at C3/C3' 3.50‡ 78.30‡
Indol-2-one with morpholinosulfonyl C₁₃H₁₅N₃O₃S 293.34 Morpholinosulfonyl at C7; ketone at C2 1.20 89.50

*Data from hydrastimide analog ; †Estimated via computational tools; ‡Experimental data from .

Key Observations :

  • Chlorination, as in tetrachloro-biindole-dione, significantly elevates molecular weight (397.92) and LogP (3.50), suggesting utility in hydrophobic environments .
  • Bioactivity: Indol-2-one derivatives with sulfonyl groups (e.g., morpholinosulfonyl) exhibit DNA gyrase inhibition against Staphylococcus aureus, highlighting the role of electron-withdrawing substituents in targeting bacterial enzymes .

Comparison :

  • Ionic liquid-mediated syntheses (e.g., ) offer higher yields (89–95%) and eco-friendly advantages compared to traditional reflux methods .

Table 3: Activity Profiles of Indole Derivatives

Compound Target/Activity Organism/Model Efficacy/IC₅₀ Reference
Indol-2-one + morpholinosulfonyl DNA gyrase inhibition Staphylococcus aureus Not reported
5-Halo-indole-2-carboxylic acids Bacterial growth inhibition Listeria monocytogenes 10–50 µM
Tetrachloro-biindole-dione Pigment/dye applications (Brilliant Indigo) Industrial use N/A

Key Findings :

  • Antimicrobial Activity : Halogenated indoles (e.g., 5-halo-indole-2-carboxylic acids) show broad-spectrum activity, while sulfonyl-substituted derivatives target specific enzymes like DNA gyrase .
  • Industrial Use: Highly halogenated derivatives (e.g., tetrachloro-biindole-dione) are employed as dyes, emphasizing the role of substituents in non-pharmacological applications .

Q & A

Q. What are the common synthetic routes for 5H-1,3-Dioxolo[4,5-f]indol-2-one and its derivatives?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, indole derivatives can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under nitrogen, followed by purification via column chromatography. Key steps include solvent optimization (e.g., PEG-400:DMF mixtures) and catalyst selection (e.g., CuI) to improve yields. NMR and HRMS are critical for structural confirmation .

Example Synthesis Protocol :

StepReagents/ConditionsYieldKey Analytical Data
1CuI, PEG-400:DMF, 12h RT30%1H^1H NMR (DMSO-d6): δ 8.62 (s, 1H), 4.59 (t, J=7.3 Hz, 2H)

Q. Which analytical techniques are standard for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H^1H, 13C^{13}C), High-Resolution Mass Spectrometry (HRMS), and Thin-Layer Chromatography (TLC) are routinely used. For instance, 1H^1H NMR in DMSO-d6 resolves indole proton environments (e.g., δ 7.11–6.60 ppm for aromatic protons), while HRMS confirms molecular ion peaks (e.g., m/z 335.1512 [M+H]+^+) .

Q. What biological activities are associated with this compound derivatives?

Indole derivatives exhibit anti-inflammatory, anticancer, and antimicrobial properties. Structural features like the dioxolo ring and substituent positioning (e.g., electron-withdrawing groups) enhance interactions with biological targets such as kinases or DNA topoisomerases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimize catalyst loading (e.g., CuI at 10 mol%), solvent polarity (DMF for solubility vs. PEG-400 for stabilization), and reaction time (e.g., 12–24 hours). Adjusting pH and temperature (e.g., reflux vs. RT) can also mitigate side reactions. Use TLC to monitor reaction progress .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Cross-validate NMR assignments with computational tools (e.g., ChemDraw) and compare with literature. For example, unexpected peaks may arise from solvent impurities or tautomerism. Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous 13C^{13}C-1H^1H couplings .

Q. What experimental strategies are recommended for studying the mechanism of action of this compound derivatives?

Employ molecular docking (e.g., MOE software) to predict target binding and validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use knockout cell lines or competitive binding assays to identify specific protein interactions .

Q. How can substituent effects on bioactivity be systematically analyzed?

Design a library of analogs with variations at key positions (e.g., C-5 or C-7). Assess bioactivity using dose-response assays (e.g., IC50_{50} in cancer cell lines) and correlate with electronic parameters (Hammett constants) or steric maps. QSAR models can predict activity trends .

Example Structure-Activity Relationship (SAR) Table :

DerivativeSubstituentBioactivity (IC50_{50}, μM)
A-Br2.1 ± 0.3 (Anticancer)
B-OCH3_35.8 ± 0.9 (Anti-inflammatory)

Q. What computational tools are suitable for modeling this compound interactions?

Use Molecular Operating Environment (MOE) for docking studies and Gaussian for DFT calculations. Leverage Protein Data Bank (PDB) structures to model binding pockets (e.g., kinase domains). MD simulations (AMBER, GROMACS) can assess binding stability .

Methodological Notes

  • Purification : Use flash chromatography (e.g., silica gel, EtOAc/hexanes) or recrystallization (hot acetic acid) for high-purity products .
  • Data Validation : Cross-check HRMS with theoretical isotopic patterns and confirm NMR shifts using DEPT-135 or COSY spectra .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-1,3-Dioxolo[4,5-f]indol-2-one
Reactant of Route 2
5H-1,3-Dioxolo[4,5-f]indol-2-one

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